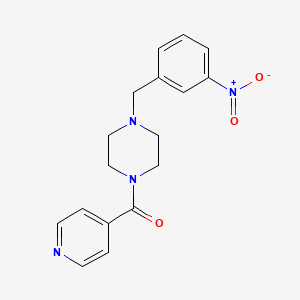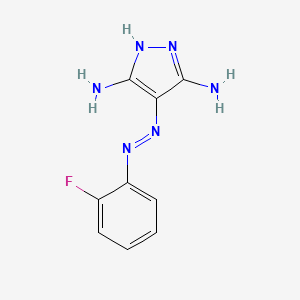
1-isonicotinoyl-4-(3-nitrobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isonicotinoyl-4-(3-nitrobenzyl)piperazine, also known as INB-4, is a chemical compound that has gained attention in the scientific community due to its potential application in the field of drug discovery. INB-4 is a piperazine derivative that has been shown to exhibit promising biological activity, making it a potential candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- Convenient Synthesis of Bifunctional Tetraaza Macrocycles : McMurry et al. (1992) described a synthesis method involving the formation of 4-nitrobenzyl-substituted macrocyclic tetraamines, leading to poly(amino carboxylate) chelating agents. This process included cyclization and deprotection steps, resulting in substituted macrocyclic amines and piperazine derivatives (McMurry, Brechbiel, Kumar, & Gansow, 1992).
Polyamide Synthesis
- Syntheses of Polyamides Containing Theophylline and Thymine : Hattori and Kinoshita (1979) synthesized polyamides containing theophylline and thymine using piperazine in their synthesis process. These polyamides were soluble in DMSO, formic acid, and some in water (Hattori & Kinoshita, 1979).
Antimicrobial Evaluation
- In Vitro Antimicrobial Evaluation of Hydrazones : Yung, Mahony, and Whitehouse (1971) prepared hydrazones of piperazine derivatives and tested them for antibacterial and antifungal activity. Some compounds showed activity against bacteria like Staphylococcus aureus and Bacillus subtilis (Yung, Mahony, & Whitehouse, 1971).
Bioorthogonal Labeling
- Bioorthogonal Labeling Studies : Mamat, Pretze, Gott, and Köckerling (2016) synthesized functionalized piperazine derivatives for bioorthogonal labeling. These compounds showed potential for future labeling purposes, including applications in biomolecule conjugation (Mamat, Pretze, Gott, & Köckerling, 2016).
Antimicrobial and Antifungal Agents
- Antimicrobial and Antifungal Agents : Jadhav, Raundal, Patil, and Bobade (2017) synthesized novel compounds derived from piperazine carboxamides and evaluated their antimicrobial activities. These compounds showed activities against various bacterial and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).
Antibacterial Properties
- Mn(II) and Zn(II) Complexes with Piperazine Ligands : Keypour, Mahmoudabadi, Shooshtari, Hosseinzadeh, Mohsenzadeh, and Gable (2017) synthesized Mn(II) and Zn(II) macrocyclic Schiff-base complexes with piperazine moieties. These complexes exhibited cytotoxic and antibacterial properties and showed potential in the treatment of glioblastoma (Keypour, Mahmoudabadi, Shooshtari, Hosseinzadeh, Mohsenzadeh, & Gable, 2017).
Eigenschaften
IUPAC Name |
[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(15-4-6-18-7-5-15)20-10-8-19(9-11-20)13-14-2-1-3-16(12-14)21(23)24/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGCNRJJIYURFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-9H-fluoren-9-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558930.png)

![N-[trans-4-isopropyl-1-(methylsulfonyl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5558945.png)


![8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558958.png)
![1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5558960.png)
![5-(4-tert-butylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558963.png)
![(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5558974.png)

![2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5558993.png)
![4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5559001.png)
![2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5559005.png)